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Compound of Interest

Compound Name: tert-Butoxycarbonyl-D-valine

Cat. No.: B558431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid, commonly known as Boc-D-Valine, is

a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry and

drug development. Its tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function

allows for controlled, stepwise peptide synthesis, preventing unwanted side reactions. The D-

configuration of the valine residue is of particular interest in designing peptides with enhanced

stability against enzymatic degradation and for probing specific biological interactions. This

technical guide provides a comprehensive overview of the characterization of Boc-D-Valine,

including its physicochemical properties, spectroscopic data, and relevant experimental

protocols.

Physicochemical Properties
The physical and chemical properties of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic

acid are summarized in the table below. These properties are crucial for its handling, storage,

and application in synthetic protocols.
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Property Value Reference(s)

Molecular Formula C₁₀H₁₉NO₄ [1]

Molecular Weight 217.26 g/mol [1]

CAS Number 22838-58-0 [1]

Appearance
White to off-white crystalline

solid or powder
[1]

Melting Point 79-87 °C

Optical Rotation
[α]²⁰/D +4.5° to +7.5° (c=1 in

acetic acid)
[2]

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and dichloromethane.

Sparingly soluble in water.

[1]

Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of

(R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of Boc-D-Valine. While

specific experimental spectra for the (R)-isomer can vary slightly based on solvent and

instrument parameters, the expected chemical shifts are well-established. Below are typical ¹H

and ¹³C NMR chemical shifts for the related L-isomer, which are expected to be nearly identical

for the D-isomer.

¹H NMR (Proton NMR):
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

-C(CH₃)₃ (Boc) ~1.45 singlet 9H

-CH(CH₃)₂ ~0.94, ~1.00 doublet, doublet 6H

-CH(CH₃)₂ ~2.20 multiplet 1H

α-CH ~4.03 doublet 1H

-NH ~5.09 doublet 1H

-COOH ~10.9 broad singlet 1H

Note: Data is based on the L-isomer (N-Boc-L-valine) and may show slight variations for the D-

isomer. The presence of rotamers due to hindered C-N rotation can sometimes lead to the

appearance of multiple signals for some protons.[3]

¹³C NMR (Carbon-13 NMR):

Carbon Chemical Shift (ppm)

-C(CH₃)₃ (Boc) ~28.3

-CH(CH₃)₂ ~17.5, ~19.0

-CH(CH₃)₂ ~31.5

α-CH ~59.0

-C(CH₃)₃ (Boc) ~79.5

C=O (Boc) ~155.8

C=O (acid) ~176.0

Note: Data is based on the L-isomer (N-Boc-L-valine).[2]

Mass Spectrometry (MS)
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Mass spectrometry is employed to confirm the molecular weight of Boc-D-Valine. In

electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its

deprotonated molecule [M-H]⁻ in negative ion mode or as its protonated molecule [M+H]⁺ or

sodium adduct [M+Na]⁺ in positive ion mode.

Ion Expected m/z

[M+H]⁺ 218.1387

[M+Na]⁺ 240.1206

[M-H]⁻ 216.1241

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Wavenumber (cm⁻¹) Description

O-H (Carboxylic Acid) 2500-3300 (broad) Stretching vibration

N-H (Amine) 3300-3500 Stretching vibration

C-H (Alkyl) 2850-3000 Stretching vibration

C=O (Carboxylic Acid) ~1710 Stretching vibration

C=O (Boc) ~1690 Stretching vibration

C-N 1000-1200 Stretching vibration

Experimental Protocols
Synthesis of (R)-2-(tert-Butoxycarbonylamino)-3-
methylbutanoic Acid
A common method for the synthesis of Boc-D-Valine involves the reaction of D-valine with di-

tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:
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D-Valine

Di-tert-butyl dicarbonate (Boc₂O)

Sodium hydroxide (NaOH) or triethylamine (TEA)

Dioxane or Tetrahydrofuran (THF)

Water

Ethyl acetate

Hydrochloric acid (HCl)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolve D-valine in a mixture of dioxane (or THF) and water.

Add a base such as sodium hydroxide or triethylamine to the solution to deprotonate the

amino group.

Cool the reaction mixture in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the reaction mixture

while stirring.

Allow the reaction to warm to room temperature and stir for several hours or overnight.

Remove the organic solvent under reduced pressure.

Wash the aqueous residue with a nonpolar solvent like hexane to remove any unreacted

Boc₂O.

Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.
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Extract the product into ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product.

The product can be further purified by recrystallization or column chromatography if

necessary.

D-Valine

Reaction Mixture

Di-tert-butyl dicarbonate (Boc)₂O

Base (e.g., NaOH, TEA)

Solvent (e.g., Dioxane/Water)

Acidification (HCl)

1. Stirring
2. Solvent Removal Extraction (Ethyl Acetate) PurificationDrying & Concentration (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of Boc-D-Valine.

High-Performance Liquid Chromatography (HPLC) for
Purity Analysis
HPLC is a standard method for determining the purity of Boc-D-Valine. A reversed-phase

method is typically employed.

Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and

acetonitrile with 0.1% TFA (Solvent B).

Flow Rate: 1.0 mL/min.

Detection: UV at 214 nm or 220 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve the Boc-D-Valine sample in the initial mobile phase

composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45

µm syringe filter before injection.

Typical Gradient Program:

Start with 5% Solvent B.

Ramp to 95% Solvent B over 20 minutes.

Hold at 95% Solvent B for 5 minutes.

Return to 5% Solvent B over 1 minute.

Equilibrate at 5% Solvent B for 5-10 minutes before the next injection.

Role in Signaling Pathways and Drug Development
While (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid is primarily a synthetic

intermediate, the D-valine it provides is of significant interest in drug development due to the

roles of D-amino acids in various biological processes. D-amino acids are increasingly

recognized as important signaling molecules in mammals.[4]

Neurological Signaling: D-amino acids, such as D-serine and D-aspartate, are known to act as

neurotransmitters or neuromodulators in the central nervous system.[4] They are particularly
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known for their role as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, which is

crucial for synaptic plasticity, learning, and memory.[4][5] The incorporation of D-valine into

peptide-based drug candidates can influence their interaction with neuronal receptors and their

overall pharmacokinetic profile.

Cancer Metabolism and Signaling: Branched-chain amino acids (BCAAs), including valine, play

a complex role in cancer. Altered BCAA metabolism has been linked to tumor growth and

progression.[6] The catabolism of BCAAs can fuel the tricarboxylic acid (TCA) cycle, providing

energy for cancer cells.[7] Furthermore, BCAAs can activate the mTORC1 signaling pathway,

which is a central regulator of cell growth and proliferation.[8] Designing peptide-based

therapeutics with D-valine could potentially modulate these pathways.
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Caption: A simplified diagram of D-amino acid involvement in NMDA receptor signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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